

Application Note: HPLC Analysis of N-(2-Bromo-4-methylphenyl)acetamide

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Compound of Interest

Compound Name: *N-(2-Bromo-4-methylphenyl)acetamide*

Cat. No.: *B181042*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **N-(2-Bromo-4-methylphenyl)acetamide** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

N-(2-Bromo-4-methylphenyl)acetamide is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control during the manufacturing process and in subsequent research and development activities. The HPLC method detailed herein is designed to be a robust and reliable analytical procedure for the determination of **N-(2-Bromo-4-methylphenyl)acetamide**. This method is based on a reverse-phase separation, which is a common and effective technique for the analysis of moderately polar compounds.^{[1][2]}

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been established for the optimal separation and quantification of **N-(2-Bromo-4-methylphenyl)acetamide**.

Parameter	Specification
HPLC System	Agilent 1100 Series or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	240 nm
Run Time	10 minutes

Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use. For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.[\[1\]](#)[\[2\]](#)

Preparation of Solutions

2.2.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 100 mg of **N-(2-Bromo-4-methylphenyl)acetamide** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.2.3. Sample Preparation

Accurately weigh a quantity of the sample containing **N-(2-Bromo-4-methylphenyl)acetamide** and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range. The sample solution should be filtered through a 0.45 µm syringe filter before injection.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are typically assessed by injecting the working standard solution multiple times.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$

Method Validation Summary

The following tables summarize the expected performance characteristics of this HPLC method.

Table 1: Linearity

Parameter	Result
Linear Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	≥ 0.999
Regression Equation	$y = mx + c$

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Mean Recovery (%)	% RSD
50	98.0 - 102.0	≤ 2.0
75	98.0 - 102.0	≤ 2.0
100	98.0 - 102.0	≤ 2.0

Table 3: Precision

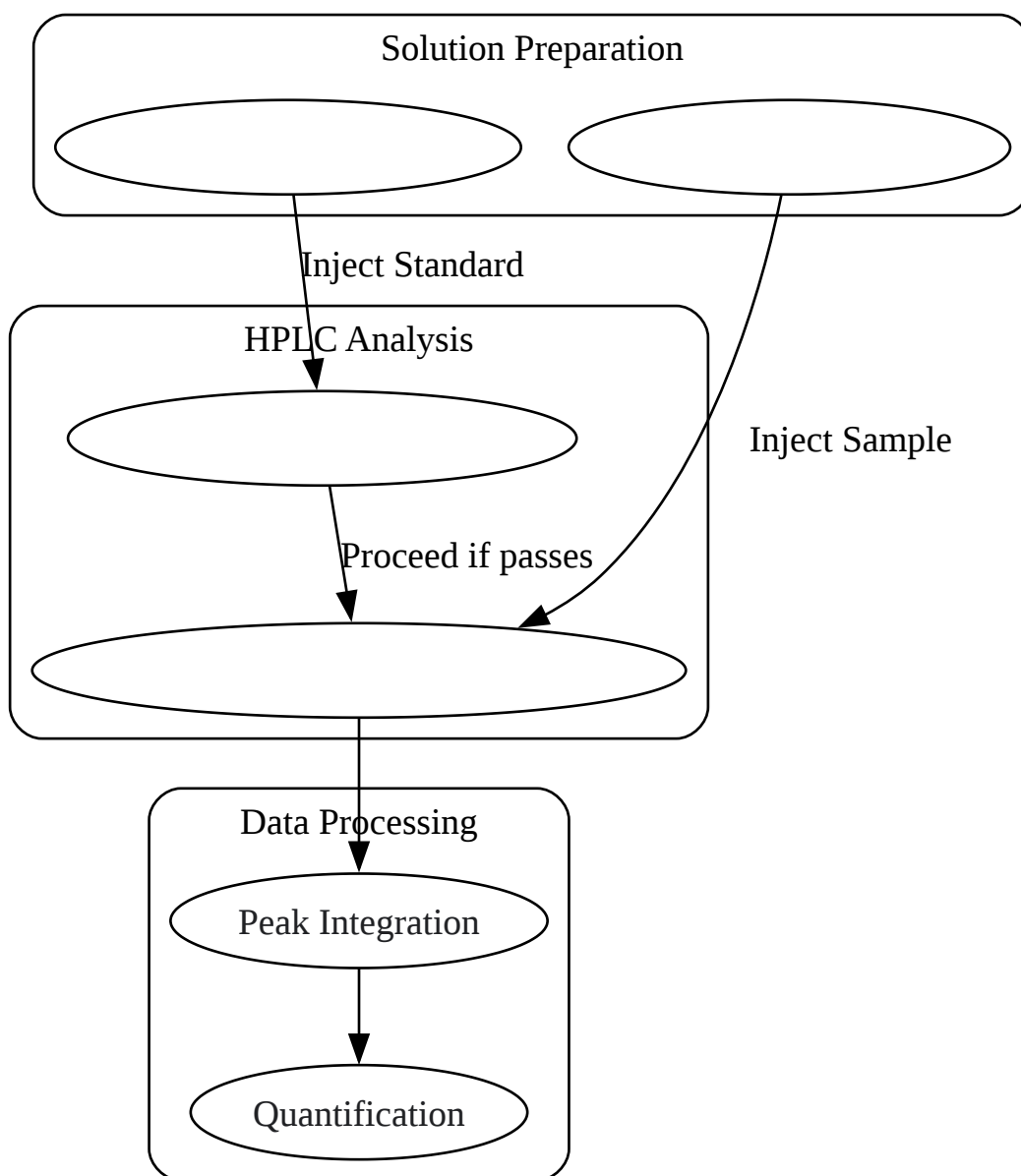
Precision Type	Concentration (µg/mL)	% RSD
Repeatability (Intra-day)	50	≤ 2.0
Intermediate Precision (Inter-day)	50	≤ 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Result (µg/mL)
LOD	~0.1
LOQ	~0.3

Visualization

Experimental Workflow



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Caption: Logical relationship of key HPLC method validation parameters.

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References

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- 2. Acetamide, N-(2-bromo-4-methylphenyl)- | SIELC Technologies [sielc.com]
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